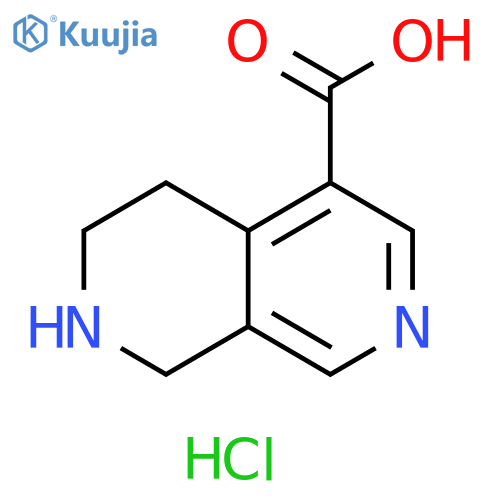

Cas no 1417636-73-7 (5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride)

1417636-73-7 structure

商品名:5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride

CAS番号:1417636-73-7

MF:C9H11ClN2O2

メガワット:214.648841142654

CID:6479765

5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride

-

- インチ: 1S/C9H10N2O2.ClH/c12-9(13)8-5-11-4-6-3-10-2-1-7(6)8;/h4-5,10H,1-3H2,(H,12,13);1H

- InChIKey: ULEHLSWDPBOOLP-UHFFFAOYSA-N

- ほほえんだ: C(C1C=NC=C2CNCCC=12)(=O)O.Cl

5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride セキュリティ情報

5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride 税関データ

- 税関コード:2933998090

5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-736519-0.1g |

5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride |

1417636-73-7 | 95.0% | 0.1g |

$366.0 | 2025-03-11 | |

| Enamine | EN300-736519-0.05g |

5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride |

1417636-73-7 | 95.0% | 0.05g |

$245.0 | 2025-03-11 | |

| Enamine | EN300-736519-0.25g |

5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride |

1417636-73-7 | 95.0% | 0.25g |

$524.0 | 2025-03-11 | |

| Enamine | EN300-736519-5.0g |

5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride |

1417636-73-7 | 95.0% | 5.0g |

$3065.0 | 2025-03-11 | |

| Aaron | AR01EM7R-500mg |

5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride |

1417636-73-7 | 95% | 500mg |

$1158.00 | 2025-02-14 | |

| Aaron | AR01EM7R-5g |

5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride |

1417636-73-7 | 95% | 5g |

$4240.00 | 2023-12-16 | |

| 1PlusChem | 1P01ELZF-1g |

5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride |

1417636-73-7 | 95% | 1g |

$1369.00 | 2024-06-20 | |

| 1PlusChem | 1P01ELZF-50mg |

5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride |

1417636-73-7 | 95% | 50mg |

$354.00 | 2024-06-20 | |

| Aaron | AR01EM7R-1g |

5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride |

1417636-73-7 | 95% | 1g |

$1479.00 | 2025-03-10 | |

| Aaron | AR01EM7R-100mg |

5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride |

1417636-73-7 | 95% | 100mg |

$529.00 | 2025-02-14 |

5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

1417636-73-7 (5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride) 関連製品

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量